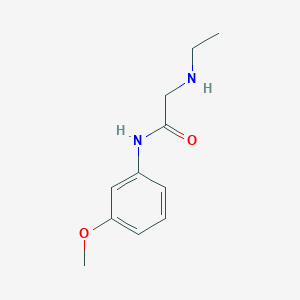![molecular formula C13H8Cl2N2OS B2492444 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 851398-76-0](/img/new.no-structure.jpg)
2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6F11 is a novel small molecule compound known for its ability to selectively induce ferroptosis, a type of regulated cell death characterized by iron accumulation and lipid peroxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6F11 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.
Industrial Production Methods
Industrial production of N6F11 is carried out under stringent conditions to ensure high purity and yield. The compound is typically produced in bulk quantities using advanced organic synthesis techniques. The process involves the use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the purity and structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N6F11 primarily undergoes reactions that lead to the degradation of glutathione peroxidase 4 (GPX4) by binding to tripartite motif containing 25 (TRIM25), a ubiquitinated E3 ligase. This interaction triggers the ubiquitination and subsequent degradation of GPX4, leading to ferroptosis in cancer cells .
Common Reagents and Conditions
The reactions involving N6F11 typically require specific reagents that facilitate the binding to TRIM25 and the subsequent degradation of GPX4. These reagents include various organic solvents and catalysts that promote the desired chemical transformations under controlled conditions .
Major Products Formed
The major product formed from the reactions involving N6F11 is the degradation of GPX4, which leads to the induction of ferroptosis in cancer cells. This process results in the selective elimination of cancer cells while sparing immune cells .
Scientific Research Applications
N6F11 has a wide range of scientific research applications, particularly in the field of cancer therapy. Its ability to selectively induce ferroptosis in cancer cells makes it a promising candidate for the development of targeted cancer treatments. The compound has been shown to be effective in various cancer types, including pancreatic, bladder, breast, and cervical cancers .
In addition to its applications in cancer therapy, N6F11 is also being studied for its potential use in immunotherapy. By selectively targeting cancer cells and sparing immune cells, N6F11 can enhance the effectiveness of immune-based treatments and reduce the side effects associated with conventional therapies .
Mechanism of Action
N6F11 exerts its effects by selectively inducing ferroptosis in cancer cells. The compound binds to TRIM25, a ubiquitinated E3 ligase, which in turn triggers the ubiquitination and degradation of GPX4. GPX4 is a key enzyme that protects cells from lipid peroxidation and ferroptosis. By degrading GPX4, N6F11 promotes the accumulation of toxic lipid peroxides, leading to cell death in cancer cells .
Comparison with Similar Compounds
N6F11 is unique in its ability to selectively induce ferroptosis in cancer cells while sparing immune cells. This sets it apart from other ferroptosis inducers such as erastin and RSL3, which target the glutathione peroxidase 4 (GPX4) antioxidant pathway but also affect immune cells .
Similar Compounds
Erastin: A well-known ferroptosis inducer that targets the GPX4 antioxidant pathway but affects both cancer and immune cells.
ML-210: A selective RAS and covalent GPX4 inhibitor with anti-cancer activity.
N6F11’s selective action on cancer cells makes it a promising candidate for targeted cancer therapies with reduced side effects compared to other ferroptosis inducers.
Properties
CAS No. |
851398-76-0 |
|---|---|
Molecular Formula |
C13H8Cl2N2OS |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
2-(chloromethyl)-6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H8Cl2N2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18) |
InChI Key |
KXALOVOFOCKYSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2492363.png)
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]PROPYL}-2-BUTYNAMIDE](/img/structure/B2492364.png)
![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)
![tert-butyl N-{2-cyclopropyl-2-[(2-fluoropyridin-4-yl)formamido]propyl}carbamate](/img/structure/B2492367.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2492368.png)

![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![(E)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![2-[(1E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B2492382.png)
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2492384.png)
